N~2~-[(4-methoxyphenyl)sulfonyl]-N,N~2~-bis(4-methylphenyl)glycinamide
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Overview
Description
N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylamine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)acetamide: Shares the 4-methylphenyl group but lacks the sulfonamide and methoxy groups.
N-(3-Amino-4-methylphenyl)-N-ethylacetamide: Contains an amino group and an ethyl group, differing in structure and properties.
Uniqueness
N-(4-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its combination of aromatic rings, sulfonamide, and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-4-8-19(9-5-17)24-23(26)16-25(20-10-6-18(2)7-11-20)30(27,28)22-14-12-21(29-3)13-15-22/h4-15H,16H2,1-3H3,(H,24,26) |
InChI Key |
QICFBDITIJNKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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